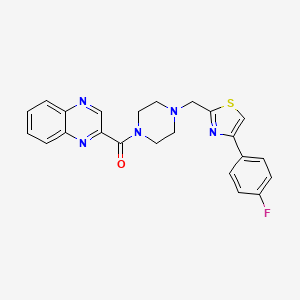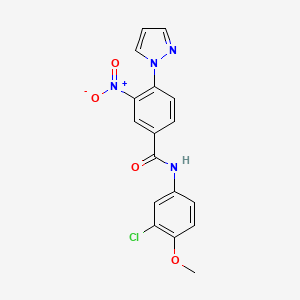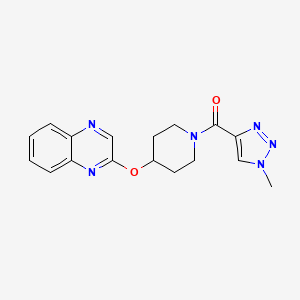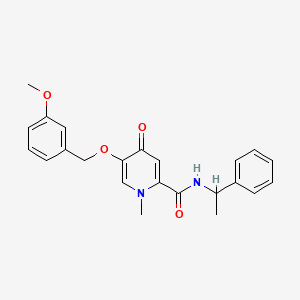
5-(Isopropoxy)pyrazine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isopropoxy)pyrazine-2-boronic acid is a chemical compound with the molecular formula C7H11BN2O3 . It contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic ether .
Synthesis Analysis
The synthesis of 5-(Isopropoxy)pyrazine-2-boronic acid and similar compounds often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters, a less developed process, has also been reported .Molecular Structure Analysis
The molecular structure of 5-(Isopropoxy)pyrazine-2-boronic acid includes 24 bonds in total. There are 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 aromatic ether .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 5-(Isopropoxy)pyrazine-2-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another important reaction is the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
- Application : 5-(Isopropoxy)pyrazine-2-boronic acid serves as a valuable boron reagent in Suzuki–Miyaura cross-coupling reactions. It participates in the construction of complex molecules by coupling with various aryl or vinyl halides, enabling the synthesis of diverse organic compounds .
- Application : This compound undergoes catalytic protodeboronation, leading to formal anti-Markovnikov hydromethylation of alkenes. The resulting products are synthetically valuable and can be applied to natural product synthesis .
- Application : 5-(Isopropoxy)pyrazine-2-boronic acid contributes to the creation of enantioenriched organoboron compounds, which subsequently undergo transformations into functional groups with high enantioselectivity .
- Application : This compound allows access to a broad range of transformations, including oxidations, aminations, halogenations, and C–C bond formations (e.g., alkenylations, alkynylations, and arylations) .
- Application : Researchers have employed 5-(Isopropoxy)pyrazine-2-boronic acid in the formal total synthesis of specific natural products, such as d-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Hydromethylation of Alkenes via Protodeboronation
Asymmetric Synthesis
Functional Group Transformations
Total Synthesis of Natural Products
Radical-Polar Cross-Over Reactions
Mécanisme D'action
The Suzuki–Miyaura coupling reaction, which is central to the action of 5-(Isopropoxy)pyrazine-2-boronic acid, involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Safety and Hazards
While specific safety and hazard information for 5-(Isopropoxy)pyrazine-2-boronic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s always recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
The future directions for research involving 5-(Isopropoxy)pyrazine-2-boronic acid are likely to involve further exploration of its synthesis and reactions. For instance, the Suzuki–Miyaura coupling reaction is a key area of focus, given its wide applicability in carbon–carbon bond-forming reactions . Additionally, the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation, represents a valuable but less explored transformation .
Propriétés
IUPAC Name |
(5-propan-2-yloxypyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZIABQRHUBKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)

![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)
![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)
![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)
![Diethyl 5-(2-(benzo[d]thiazol-2-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2831581.png)



![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)